![molecular formula C6H5BrFN B1292715 2-Bromo-5-fluoro-3-methylpyridine CAS No. 38186-85-5](/img/structure/B1292715.png)
2-Bromo-5-fluoro-3-methylpyridine
Overview
Description
2-Bromo-5-fluoro-3-methylpyridine is a chemical compound used as an intermediate in organic synthesis . It has applications in various fields such as pharmaceuticals, organic solvents, production of dyes, pesticides, and spices .
Synthesis Analysis
An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . The overall yield could be increased from 3.6% to 29.4% .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-fluoro-3-methylpyridine is C6H5BrFN . It has a molecular weight of 190.01 .Physical And Chemical Properties Analysis
2-Bromo-5-fluoro-3-methylpyridine is a liquid at room temperature . It has a density of 1.598 g/mL at 25 °C . The refractive index (n20/D) is 1.540 .Scientific Research Applications
Pharmaceutical Research
2-Bromo-5-fluoro-3-methylpyridine: is a valuable intermediate in pharmaceutical research. It is used in the synthesis of various therapeutic compounds, including those with potential anticancer, antiviral, and anti-inflammatory properties. Its incorporation into drug molecules can enhance their metabolic stability and improve their ability to interact with biological targets .
Agricultural Chemistry
In the field of agriculture, this compound serves as a precursor for the development of novel herbicides and insecticides. The introduction of fluorine atoms into active ingredients can result in agrochemicals with increased efficacy and reduced environmental impact .
Material Science
The compound’s unique structure makes it suitable for creating advanced materials. It can be used to synthesize polymers and coatings with specific properties, such as increased resistance to heat or corrosion .
Chemical Synthesis
2-Bromo-5-fluoro-3-methylpyridine: is extensively used in organic synthesis. It acts as a building block for constructing complex molecules through various coupling reactions, which are fundamental in creating compounds for further research and development .
Environmental Science
Researchers utilize this compound in the study of environmental pollutants. It can be used to trace the degradation pathways of organic compounds in the environment and help in the development of more sustainable chemical processes .
Biochemistry
In biochemistry, this chemical is used to study enzyme-catalyzed reactions. It can act as a substrate or inhibitor in enzymatic assays, aiding in the understanding of biochemical pathways and the discovery of new drugs .
Analytical Chemistry
This compound finds applications in analytical chemistry as a standard for calibrating instruments and developing new analytical methods. It helps in the accurate quantification of substances in complex mixtures .
Nanotechnology
In nanotechnology, 2-Bromo-5-fluoro-3-methylpyridine is used to modify the surface properties of nanoparticles. This modification can lead to the creation of nanoparticles with specific functionalities, useful in targeted drug delivery systems .
Safety and Hazards
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-bromo-5-fluoro-3-methylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-fluoro-3-methylpyridine. For instance, the compound should be stored in a well-ventilated place and kept away from fire sources and high temperatures to prevent fire or explosion . Direct contact with skin, eyes, and clothing should be avoided, and inhalation or ingestion of the compound should be prevented .
properties
IUPAC Name |
2-bromo-5-fluoro-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBXFAJGMGFVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647481 | |
Record name | 2-Bromo-5-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-3-methylpyridine | |
CAS RN |
38186-85-5 | |
Record name | 2-Bromo-5-fluoro-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38186-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-fluoro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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